chemical structure analysis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
chemical structure analysis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolo[3,4-c]pyrazole nucleus is a prominent member of this class.[1] This fused heterocyclic system, comprising a pyrrole ring fused to a pyrazole ring, offers a unique three-dimensional architecture and electronic distribution, making it a versatile scaffold for drug design.[2] Derivatives of this core have demonstrated significant pharmacological potential, including activities as anticancer agents and kinase inhibitors.[3][4]
The precise chemical structure of any active pharmaceutical ingredient is fundamental to its function, determining its efficacy, selectivity, and safety profile. For researchers and drug development professionals, the unambiguous structural elucidation of novel compounds like Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is a critical, non-negotiable step. This guide provides a comprehensive, multi-technique framework for the rigorous chemical analysis of this target molecule, grounded in established analytical principles and field-proven insights. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and authoritative approach to structural confirmation.
Core Structure of Pyrrolo[3,4-c]pyrazole
Caption: The fused bicyclic ring system of Pyrrolo[3,4-c]pyrazole.
Section 1: Foundational Physicochemical Properties
Before embarking on complex spectral analysis, establishing the foundational properties of the molecule is essential. These identifiers serve as the primary reference point throughout the analytical workflow. The carboxylic acid moiety imparts acidic properties and potential for diverse salt formation, while the N-H groups on both rings act as hydrogen bond donors, influencing solubility and crystal packing.[5]
| Property | Data | Source |
| IUPAC Name | Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid | N/A |
| CAS Number | 657428-42-7 (for tert-butyl ester derivative) | [6] |
| Molecular Formula | C₆H₅N₃O₂ | Calculated |
| Molecular Weight | 151.12 g/mol | Calculated |
Section 2: The Analytical Workflow: An Integrated Strategy
The unambiguous determination of a novel chemical structure is never reliant on a single technique. Instead, it requires a logical, integrated workflow where each method provides a unique and complementary piece of the puzzle. The causality is clear: mass spectrometry provides the molecular formula, NMR spectroscopy builds the atomic connectivity blueprint, and X-ray crystallography delivers the definitive three-dimensional structure.
Caption: A logical workflow for unambiguous structure elucidation.
Section 3: Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Expertise & Causality: Following synthesis and purification, mass spectrometry is the first line of analytical inquiry. Its primary purpose is to confirm that the correct molecular mass has been achieved, providing immediate validation of the synthetic outcome. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization Source: Utilize an Electrospray Ionization (ESI) source, which is ideal for polar, protic molecules like carboxylic acids. Operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive data.
-
Mass Analyzer: Employ a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to achieve mass accuracy within 5 ppm.
-
Data Acquisition: Acquire a full scan spectrum to identify the parent ion. Subsequently, perform tandem MS (MS/MS) on the isolated parent ion to induce fragmentation and gather structural information.
Data Interpretation & Validation
The key to trustworthiness in MS is the correlation between the observed mass and the calculated exact mass. For C₆H₅N₃O₂, the expected fragmentation would involve the loss of the carboxyl group, a common pathway for such structures.
| Ion | Calculated Exact Mass (m/z) | Analysis |
| [M+H]⁺ | 152.04545 | The primary ion observed in positive ESI mode. |
| [M-H]⁻ | 150.03085 | The primary ion observed in negative ESI mode. |
| [M-COOH]⁺ | 107.05017 | Fragment resulting from the loss of the carboxylic acid group (45 Da). |
The fragmentation patterns of nitrogen heterocycles can be complex, but they provide a structural fingerprint.[7][8][9] The presence of the expected parent ion and key fragments provides strong, self-validating evidence for the proposed structure.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. While MS confirms the molecular formula, NMR reveals the precise arrangement of atoms and their chemical environments. For a proton-deficient heterocyclic system like Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, two-dimensional (2D) NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are indispensable for unambiguously connecting the disparate parts of the molecule.[10][11]
¹H & ¹³C NMR: The Atomic Census
-
¹H NMR: Will reveal signals for the protons on the heterocyclic rings and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants (J-values) between adjacent protons provide initial connectivity information.
-
¹³C NMR: Will show distinct signals for each unique carbon atom, including the characteristic downfield shift for the carbonyl carbon (~160-170 ppm) and signals for the carbons within the fused aromatic system.[1][12]
2D NMR: Assembling the Structure
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached, simplifying the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the only way to definitively link the carboxylic acid group (which has no protons on its carbon) to the rest of the molecule and to establish the connectivity across the fused ring system. The observation of a correlation from a proton on the pyrrole ring to the carbonyl carbon of the carboxylic acid is a key piece of validating evidence.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing polar compounds and allows for the observation of exchangeable N-H and COOH protons.
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[12]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Optimize the HMBC experiment to detect long-range couplings (typically set for J = 8 Hz).[11]
Predicted NMR Data Summary
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| -COOH | 12.0 - 13.0 (broad) | 160 - 165 | H on pyrrole ring → C=O |
| Pyrazole C-H | 7.5 - 8.5 | 130 - 145 | To adjacent carbons in both rings |
| Pyrrole C-H | 6.5 - 7.5 | 110 - 125 | To adjacent carbons in both rings |
| Ring-Junction C | N/A | 135 - 150 | From protons on both rings |
| Pyrazole N-H | 13.0 - 14.0 (broad) | N/A | From pyrazole C-H |
| Pyrrole N-H | 11.0 - 12.0 (broad) | N/A | From pyrrole C-H |
Section 5: Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: X-ray crystallography provides the highest level of structural proof. It moves beyond connectivity to define the exact three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[13] This information is paramount for understanding structure-activity relationships (SAR) and for validating computational models used in drug design.[14][15]
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.[13] Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns converge.
Data Interpretation & Validation
The final refined structure provides a wealth of self-validating data. The planarity of the fused ring system can be confirmed, and the orientation of the carboxylic acid substituent is unequivocally determined. Crucially, it reveals the hydrogen-bonding network in the crystal lattice, which can inform the design of analogs with improved physical properties.[5]
| Crystallographic Parameter | Expected Information |
| Space Group & Unit Cell | Defines the crystal system and packing symmetry. |
| Bond Lengths (Å) | Confirms expected bond orders (e.g., C=O, C-N, C=N). |
| **Bond Angles (°) ** | Confirms the geometry of the five-membered rings. |
| Torsion Angles (°) | Defines the conformation of the carboxylic acid relative to the ring. |
| Hydrogen Bonds | Identifies key intermolecular interactions (e.g., N-H···O=C). |
Section 6: Synthetic Context and Biological Importance
Understanding the synthetic route provides context for the potential impurities and isomers that must be ruled out during analysis. The synthesis of the pyrrolo[3,4-c]pyrazole core can be achieved through various methods, including copper-catalyzed oxidative coupling of hydrazones to maleimides.[16]
Caption: Conceptual synthetic route to the target compound.[16]
The rigorous structural analysis outlined here is not merely an academic exercise. Pyrazole carboxylic acid derivatives are significant scaffolds due to their broad biological activities, including anticancer and antimicrobial properties.[17][18] The ability to confirm the precise structure of a molecule like Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is the foundation upon which all subsequent biological evaluation and drug development efforts are built.
Conclusion
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